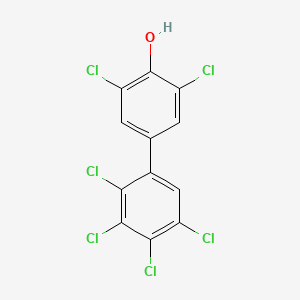

4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl

Vue d'ensemble

Description

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl is a polychlorinated biphenyl derivativeThis compound is known for its environmental persistence and potential toxic effects, particularly on the liver and endocrine system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with polychlorinated biphenyls, their production has been largely discontinued .

Analyse Des Réactions Chimiques

Metabolic Oxidation and Arene Oxide Formation

4-OH-CB146 originates from the metabolic oxidation of its parent PCB congener (2,2',3,3',4,4',5,5'-octachlorobiphenyl or PCB 194) via cytochrome P450 enzymes. This process involves:

-

Arene oxide intermediates : Formed through epoxidation of the biphenyl ring, followed by an NIH (1,2-hydride) shift to yield the hydroxylated metabolite .

-

Enzymatic specificity : The hydroxyl group is preferentially added to the para position (C4) due to steric and electronic effects .

Key Reaction Pathway :

Phase II Conjugation Reactions

The hydroxyl group facilitates conjugation with endogenous molecules to enhance water solubility for excretion:

-

Species-specific differences : Polar bears show efficient sulfation of 4-OH-CB146 compared to humans due to SULT isoform variations .

Environmental Degradation

4-OH-CB146 undergoes limited abiotic degradation due to its high chlorine content and persistence. Key processes include:

-

Photolysis : UV light induces dechlorination, yielding lower-chlorinated biphenyls .

-

Microbial degradation : Anaerobic bacteria partially dechlorinate the compound, but full mineralization is rare .

Degradation Byproducts :

Adduct Formation with Macromolecules

4-OH-CB146 reacts with cellular components, leading to toxic effects:

-

DNA adducts : Electrophilic arene oxide intermediates alkylate guanine residues, causing mutagenicity .

-

Protein binding : Covalent modification of serum albumin and hepatic enzymes disrupts metabolic functions .

Adduct Stability :

| Macromolecule | Adduct Type | Half-Life |

|---|---|---|

| DNA | Guanine-C8 adduct | ~48 hours |

| Albumin | Cysteine adduct | >72 hours |

Redox Reactions

The phenolic hydroxyl group participates in redox cycling:

-

Oxidation : Generates quinone intermediates, contributing to oxidative stress .

-

Reduction : Rare under physiological conditions but occurs in anaerobic environments, yielding dechlorinated products .

Oxidative Pathway :

Comparative Reactivity

4-OH-CB146 exhibits distinct reactivity compared to structurally similar OH-PCBs:

| Property | 4-OH-CB146 | 4-OH-CB187 (Heptachloro) |

|---|---|---|

| pKa | ~7.5 | ~7.0 |

| Log P (Octanol-water) | 6.8 | 7.1 |

| Sulfation Efficiency | High (polar bears) | Moderate |

Applications De Recherche Scientifique

Detection and Quantification of PCBs

4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl serves as a significant marker in the study of PCB contamination in environmental samples. Its presence can indicate the degradation of PCBs in ecosystems.

- Analytical Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to detect OH-PCBs in environmental samples. The quantification of these metabolites helps assess the extent of PCB pollution and its impact on wildlife.

| Methodology | Application Area | Reference Source |

|---|---|---|

| GC-MS | Soil and Water Testing | |

| High-Performance Liquid Chromatography (HPLC) | Biological Samples |

Case Study: PCB Contamination in Aquatic Systems

A study conducted on the Great Lakes region revealed significant levels of this compound in fish tissues, indicating bioaccumulation and potential health risks to aquatic life and humans consuming these fish .

Mechanisms of Toxicity

Research has shown that hydroxylated PCBs, including this compound, can disrupt endocrine functions and induce oxidative stress in biological systems.

- Cellular Effects : Studies indicate that this compound can lead to chromosomal damage and mutations in mammalian cells, raising concerns about its carcinogenic potential .

| Toxicological Endpoint | Observed Effect | Reference Source |

|---|---|---|

| Chromosomal Aberrations | Induction of micronuclei | |

| Endocrine Disruption | Altered hormone levels |

Case Study: Hepatic Effects in Animal Models

In experiments using male Sprague-Dawley rats, exposure to this compound resulted in significant liver damage and alterations in serum biochemistry, highlighting its hepatotoxic effects .

Use as a Standard Reference Material

Due to its defined chemical structure and properties, this compound is utilized as a standard reference material in laboratories for calibrating analytical instruments used for PCB detection.

Research on Biodegradation

Research is ongoing into the biodegradation pathways of PCBs including their hydroxylated metabolites like this compound. Understanding these pathways is essential for developing bioremediation strategies to clean up contaminated sites.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl involves disruption of cellular calcium homeostasis and activation of protein kinase C. This disruption is due to increased binding of ryanodine to calcium channels, leading to altered cellular functions. Additionally, it can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar toxicological properties.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its environmental persistence and toxic effects.

2,2’,3,4,4’,5’-Hexachlorobiphenyl: Used in similar toxicological studies

Uniqueness

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl is unique due to the presence of the hydroxyl group, which influences its chemical reactivity and biological activity. This hydroxyl group allows for additional reactions, such as nucleophilic substitution, which are not possible with other polychlorinated biphenyls lacking this functional group .

Activité Biologique

4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl (OH-CB146) is a polychlorinated biphenyl (PCB) derivative known for its persistent environmental presence and potential toxicological effects. This article delves into its biological activity, focusing on its mechanisms of action, biochemical pathways, and related research findings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C12H4Cl6O

- Molecular Weight: 376.8 g/mol

- Density: 1.676 g/cm³

- Boiling Point: 421.3 °C at 760 mmHg

This compound is a hydroxylated metabolite of hexachlorobiphenyls and exhibits unique biological activities due to the presence of the hydroxyl group, which enhances its reactivity compared to other PCBs lacking this functional group .

Target Interaction:

this compound has been shown to interact with various molecular targets:

- AhR Pathway Activation: Similar compounds can bind to the aryl hydrocarbon receptor (AhR), influencing gene expression related to detoxification and cell proliferation.

- Endocrine Disruption: This compound may disrupt thyroid hormone signaling by binding to transport proteins and influencing hormone homeostasis .

Biochemical Pathways:

Research indicates that OH-CB146 can affect several signaling pathways:

- MAPK Signaling Pathway: It has been implicated in modulating the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to stress and growth factors.

- Oxidative Stress Response: The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), impacting cellular health and function .

Toxicological Effects

Liver and Endocrine Impacts:

Studies have demonstrated that exposure to this compound can lead to significant liver damage and endocrine disruption:

- Liver Toxicity: In animal models, this compound has shown hepatotoxic effects characterized by increased liver enzyme levels and histopathological changes .

- Thyroid Hormone Disruption: It can interfere with thyroid hormone levels in mammals, leading to altered metabolic processes and potential developmental issues .

Case Studies and Experimental Data

A comprehensive study involving Sprague-Dawley rats assessed the pharmacokinetics of various PCB congeners, including OH-CB146. Key findings include:

- Tissue Distribution: The compound exhibited high initial concentrations in liver tissue followed by redistribution into adipose tissue over time. The half-life for elimination from tissues ranged from 54 to 129 days depending on the congener's molecular weight .

| PCB Congener | Initial Concentration (Liver) | Half-Life (Days) |

|---|---|---|

| OH-CB146 | High | 54 - 129 |

| Other PCBs | Varies | Varies |

Environmental Persistence

The persistence of this compound in the environment raises concerns regarding its long-term ecological impact:

Propriétés

IUPAC Name |

2,6-dichloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O/c13-6-3-5(9(16)11(18)10(6)17)4-1-7(14)12(19)8(15)2-4/h1-3,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAKBNHYWBSZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166369 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158076-63-2 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.